3-(2-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide
Description
This compound features a central isoxazole ring substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3. The carboxamide side chain is attached to a hydroxyethyl group further functionalized with a 5-(thiophen-3-yl)furan-2-yl moiety.
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4S/c1-12-19(20(24-28-12)14-4-2-3-5-15(14)22)21(26)23-10-16(25)18-7-6-17(27-18)13-8-9-29-11-13/h2-9,11,16,25H,10H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOZKVMHORAVLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Isoxazole Ring : Known for anti-inflammatory and analgesic properties.
- Chlorophenyl Group : Often associated with enhanced lipophilicity and biological activity.
- Thiophene and Furan Moieties : These heterocycles are known for their diverse biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that derivatives of isoxazole, including those similar to our compound, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
| Compound | MIC (μg/ml) | Activity |
|---|---|---|
| Isoxazole Derivative | 9.5 | Inhibits MRSA |
Anti-inflammatory Activity
The isoxazole derivatives have also been reported to possess anti-inflammatory effects. For example, compounds with a similar structural framework have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. A study demonstrated that certain isoxazoles exhibited selective inhibition of COX-2, suggesting potential use in treating inflammatory conditions .
Neuroprotective Effects
Recent findings suggest that compounds with isoxazole structures may have neuroprotective properties. Molecular modeling studies indicated that these compounds could enhance neurotransmitter levels in the brain, potentially aiding in the treatment of neurodegenerative diseases . The ability to cross the blood-brain barrier further supports their therapeutic potential.
The exact mechanism by which 3-(2-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide exerts its biological effects remains under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Receptor Activity : It could act as a modulator for neurotransmitter receptors, enhancing synaptic transmission.
- Antioxidant Properties : The presence of thiophene and furan rings may contribute to antioxidant activity, reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of similar compounds:
- Study on Isoxazole Derivatives : A study highlighted that isoxazoles with various substituents exhibited significant analgesic and anti-inflammatory activities, emphasizing the importance of structural modifications .
- Neuropharmacological Assessment : Another research focused on a related compound demonstrated its ability to increase acetylcholine levels in the hippocampus during microdialysis studies, indicating potential cognitive-enhancing effects .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly due to its bioactive components. The following pharmacological activities have been noted:
- Anticancer Activity : Research indicates that compounds with similar structural motifs can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Anti-inflammatory Properties : The presence of the thiophene ring suggests potential anti-inflammatory effects, which have been explored in various studies focusing on inflammatory diseases.
- Antimicrobial Effects : Similar compounds have demonstrated antibacterial and antifungal activities, making this compound a candidate for further exploration in treating infections.
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Synthesis of Derivatives : The compound can be modified to create derivatives that may possess enhanced biological activities or novel properties.
- Material Science Applications : Due to the presence of thiophene and furan moieties, the compound has potential applications in the development of organic semiconductors and conductive polymers.
Case Study 1: Anticancer Activity
A study focusing on isoxazole derivatives highlighted the anticancer potential of compounds structurally related to 3-(2-chlorophenyl)-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-5-methylisoxazole-4-carboxamide . The study demonstrated that these derivatives could inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study 2: Anti-inflammatory Mechanisms
Research published in a peer-reviewed journal evaluated the anti-inflammatory properties of similar thiophene-based compounds. The findings suggested that these compounds could inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), indicating their potential use in treating chronic inflammatory conditions.
Comparison with Similar Compounds
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide ()
- Key Differences: Replaces the 2-chlorophenyl group with a 5-methylthiophen-2-yl moiety. The carboxamide side chain is linked to a diethylaminophenyl group instead of the hydroxyethyl-thiophenyl-furan unit.
- Synthesis : Requires three steps, including oxime formation and cyclization with Oxone®. The final product (compound 41p) is isolated via acid-base extraction .
- Implications: The diethylamino group enhances solubility but may reduce metabolic stability compared to the hydroxyethyl group in the target compound.
3-(2-Chlorophenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]isoxazole-4-carboxamide ()
- Key Differences :
- Substitutes the hydroxyethyl-thiophenyl-furan side chain with a 4-sulfamoylphenethyl group.
- Higher molecular weight (449.91 g/mol) compared to the target compound (estimated ~500 g/mol) may affect permeability .
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide ()
- Key Differences :
- Lacks the hydroxyethyl-thiophenyl-furan side chain; instead, the carboxamide is directly attached to a 5-chloro-2-methylphenyl group.
- Properties :
Compounds with Thiophene and Chlorophenyl Moieties
(S)-N-(1-Amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide (, Compound 1)
- Key Differences: Replaces isoxazole with a pyrimidine-thiophene system. Features a dichlorophenyl group and a methylamino-pyrimidine substituent.
5-Chloro-N-(4-{(S)-5-[(5-chlorothiophene-2-carboxamido)methyl]-2-oxooxazolidin-3-yl} phenyl)-... ()
- Key Differences: Complex structure with dual thiophene-carboxamide groups and an oxazolidinone ring. Extremely high molecular weight (1066.68 g/mol) compared to the target compound.
- Implications: The oxazolidinone moiety suggests antibacterial activity, but the large size may limit bioavailability .
Q & A
Q. What synthetic strategies are optimal for preparing this compound with high purity and yield?
The synthesis requires multi-step organic reactions, including sequential coupling of the isoxazole core with the chlorophenyl group, followed by introduction of the hydroxyethyl-thiophene-furan moiety. Key steps involve:
- Coupling reactions : Amide bond formation between the isoxazole carboxylic acid and the hydroxyethylamine derivative under carbodiimide activation .
- Heterocyclic assembly : Suzuki-Miyaura cross-coupling for thiophene-furan integration .
- Purification : Column chromatography (silica gel) and recrystallization to achieve >95% purity . Reaction conditions (temperature, pH, catalyst loading) significantly impact yield and specificity .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions, particularly for the thiophene-furan and chlorophenyl groups .
- HRMS : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : SHELX software is widely used for resolving crystal structures, especially for verifying stereochemistry and intermolecular interactions .
Q. What are the key structural features influencing this compound’s bioactivity?
- Chlorophenyl group : Enhances lipophilicity and target binding via π-π stacking .
- Hydroxyethyl-thiophene-furan moiety : Improves solubility (via hydroxyl group) and introduces hydrogen-bonding potential; the thiophene-furan system may modulate electronic properties for receptor interaction .
- Methylisoxazole core : Stabilizes the carboxamide linkage and contributes to metabolic stability .
Q. How can solubility challenges be addressed during in vitro assays?
- Co-solvents : Use DMSO (<1% v/v) to enhance aqueous solubility .
- Prodrug approaches : Esterification of the hydroxyl group to improve membrane permeability .
- Salt formation : Convert the carboxamide to a sodium salt for ionic solubility .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
- Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms (e.g., 20% Hartree-Fock) provide accurate HOMO-LUMO gaps and charge distribution .
- Solvation effects : Polarizable continuum model (PCM) accounts for solvent interactions in reactivity studies (e.g., hydrolysis of the carboxamide) .
- Applications : Predict regioselectivity in electrophilic substitution reactions involving the thiophene ring .
Q. How to resolve contradictions in biological activity data across different assays?
- Assay optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .
- Solubility controls : Monitor compound aggregation using dynamic light scattering (DLS) .
- Orthogonal validation : Combine SPR (binding affinity) with fluorescence polarization (target engagement) to confirm activity .
Q. What methodologies assess the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., kinases) .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (, /) in real time .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding .
Q. How to optimize lead compounds derived from this scaffold?
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replace chlorophenyl with fluorophenyl for enhanced metabolic stability) .
- Pharmacokinetic profiling : Assess CYP450 inhibition and plasma protein binding using LC-MS/MS .
- Toxicity screening : Ames test for mutagenicity and hERG assay for cardiac risk .
Q. What is the role of solvation models in computational studies of this compound?
Q. How to address stereochemical outcomes during synthesis?
- Chiral chromatography : Use chiral stationary phases (e.g., amylose-based) to resolve enantiomers .
- Asymmetric catalysis : Employ palladium-catalyzed cross-coupling with chiral ligands for stereocontrol in thiophene-furan synthesis .
- VCD spectroscopy : Verify absolute configuration via vibrational circular dichroism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
